Methyl 2-methyl-3-(octylamino)propanoate

Catalog No.
S6628069
CAS No.
29228-46-4
M.F
C13H27NO2
M. Wt
229.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-3-(octylamino)propanoate

CAS Number

29228-46-4

Product Name

Methyl 2-methyl-3-(octylamino)propanoate

IUPAC Name

methyl 2-methyl-3-(octylamino)propanoate

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-11-12(2)13(15)16-3/h12,14H,4-11H2,1-3H3

InChI Key

WLLRXFMVAQWOSY-UHFFFAOYSA-N

SMILES

CCCCCCCCNCC(C)C(=O)OC

Canonical SMILES

CCCCCCCCNCC(C)C(=O)OC

MMAP is an organic molecule belonging to the class of esters. It contains a methyl ester group (CH3COO) attached to a central carbon chain with two methyl groups (CH3) and an octyl amine group (C8H17NH2).

Origin and Significance

  • Bioactive molecules: Esters can play a role in biological processes. For instance, some naturally occurring esters function as fragrances, pheromones, or signaling molecules in plants and animals [].
  • Pharmaceuticals: Many drugs are esters, with functionalities that influence their absorption, metabolism, and activity within the body [].
  • Industrial materials: Esters are used in various industrial applications, such as plasticizers, solvents, and lubricants.

Molecular Structure Analysis

MMAP has a branched carbon chain with the following key features:

  • Ester group (CH3COO): This group is responsible for the ester classification of MMAP. It contributes to the polarity of the molecule and its potential for certain chemical reactions.
  • Two methyl groups (CH3): These groups add bulk to the molecule and may influence its solubility and interactions with other molecules.
  • Octyl amine group (C8H17NH2): This lipophilic (fat-soluble) group can influence the molecule's interaction with biological membranes and its overall bioactivity.

Chemical Reactions Analysis

  • Hydrolysis: Esters can be broken down by water (hydrolysis) to form the corresponding alcohol and carboxylic acid. In this case, MMAP could react with water to yield octylamine and methyl 2-methyl-3-propanoic acid [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a liquid or low melting point solid at room temperature due to the presence of the octyl chain.
  • Solubility: Likely more soluble in organic solvents than water due to the lipophilic octyl group.
  • Boiling point: Expected to be higher than water due to its larger size and nonpolar character.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Be aware of potential flammability and follow safe handling procedures for organic solvents.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.204179104 g/mol

Monoisotopic Mass

229.204179104 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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